2-Bromo-1-(3-methylpyrazin-2-yl)ethanone
Description
2-Bromo-1-(3-methylpyrazin-2-yl)ethanone (C₇H₇BrN₂O) is a brominated aromatic ketone featuring a 3-methylpyrazine ring. This compound serves as a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks such as thiazoles and imidazoles, which are pivotal in medicinal chemistry .
Properties
CAS No. |
593270-21-4 |
|---|---|
Molecular Formula |
C7H7BrN2O |
Molecular Weight |
215.05 g/mol |
IUPAC Name |
2-bromo-1-(3-methylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-5-7(6(11)4-8)10-3-2-9-5/h2-3H,4H2,1H3 |
InChI Key |
QIVYNRHVDLZMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of bromoethanones are heavily influenced by their aryl/heteroaryl substituents. Key analogues include:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, pyrazine) increase the electrophilicity of the ketone, accelerating nucleophilic substitution reactions. For example, 2-bromo-1-(5-nitrothiophen-2-yl)ethanone reacts rapidly in SRN1 mechanisms , whereas 4-methoxyphenyl derivatives exhibit slower kinetics due to electron donation .
- Steric Effects : Substituents like 3-methyl or 3-ethyl on pyrazine introduce steric hindrance, which may reduce reactivity in crowded reaction environments .
- Salt Forms: Hydrobromide salts (e.g., 2-bromo-1-(pyrazin-2-yl)ethanone hydrobromide) improve solubility in polar solvents but may alter reaction pathways compared to free bases .
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